

# Angelol B: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

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## Compound of Interest

Compound Name: *Angelol M*

Cat. No.: *B15591346*

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## Introduction

Angelol B is a naturally occurring angular-type furanocoumarin that has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources of Angelol B, detailed methodologies for its isolation and purification, and an exploration of its biological activities, with a focus on its anti-inflammatory and antimicrobial mechanisms. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams.

## Natural Source

The primary natural source of Angelol B is the root of *Angelica pubescens* Maxim. f. *biserrata* Shan et Yuan, a plant belonging to the Apiaceae family.<sup>[1]</sup> This plant, known in traditional Chinese medicine as "Duhuo," has been used for centuries to treat conditions such as rheumatism, pain, and fever.<sup>[1]</sup> Angelol B is one of the main bioactive coumarins present in the root extract of this plant.<sup>[1]</sup>

## Isolation and Purification of Angelol B

While a single, universally adopted protocol for the isolation of Angelol B is not extensively documented, a robust and efficient methodology can be synthesized from established

techniques for the separation of coumarins from *Angelica* species. The following protocol outlines a comprehensive approach combining solvent extraction, silica gel column chromatography, and preparative high-performance liquid chromatography (prep-HPLC) to achieve high purity.

## Experimental Protocol: Isolation of Angelol B

### 2.1.1. Plant Material and Extraction

- **Plant Material:** Dried roots of *Angelica pubescens* are pulverized into a fine powder.
- **Extraction:** The powdered root material is extracted with 95% ethanol at room temperature with continuous stirring for 24 hours. The extraction process is repeated three times to ensure maximum yield.
- **Concentration:** The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

### 2.1.2. Silica Gel Column Chromatography

- **Stationary Phase:** Silica gel (200-300 mesh) is used as the stationary phase.
- **Column Packing:** The silica gel is packed into a glass column using a slurry method with petroleum ether.
- **Sample Loading:** The crude extract is mixed with a small amount of silica gel to create a dry powder, which is then loaded onto the top of the prepared column.
- **Elution:** The column is eluted with a gradient of petroleum ether and ethyl acetate, starting with a low polarity mixture and gradually increasing the proportion of ethyl acetate.
- **Fraction Collection:** Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing Angelol B. Fractions with similar TLC profiles are combined.

### 2.1.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

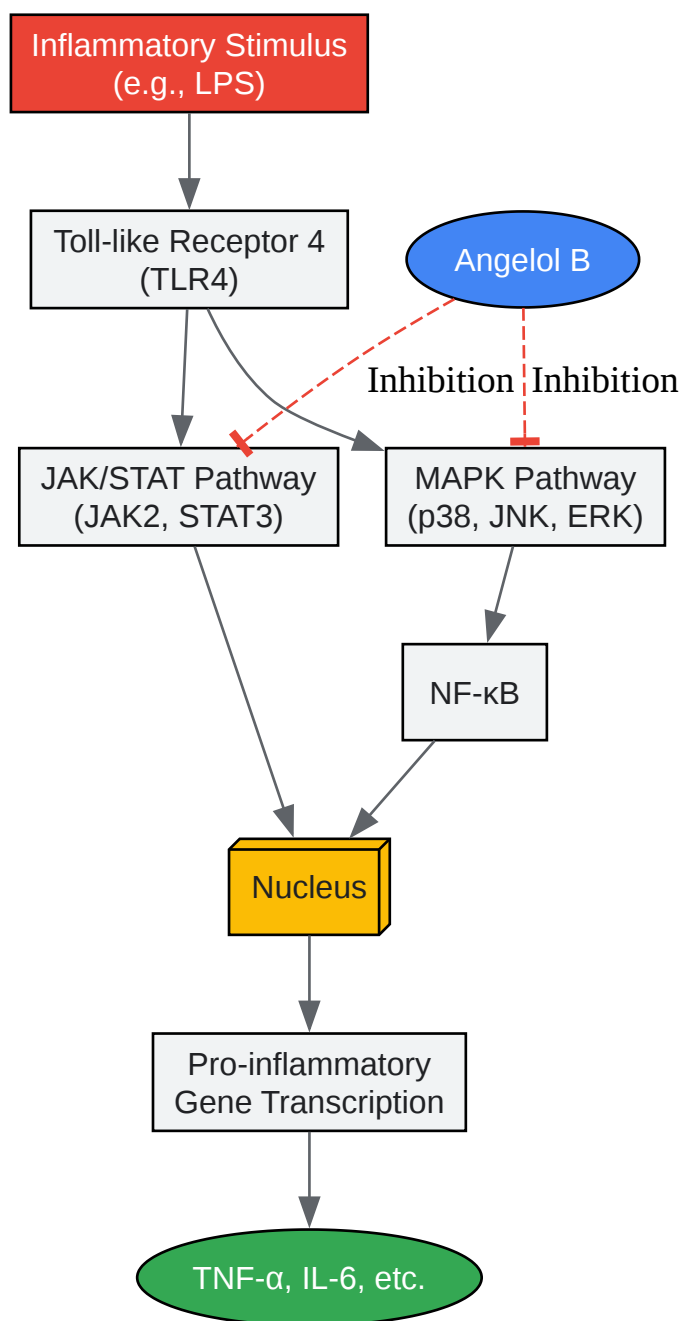
- **Column:** A C18 reversed-phase column is typically used for the final purification step.

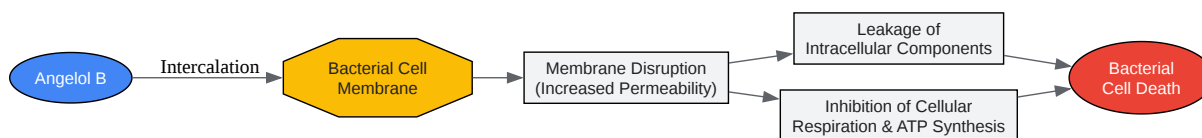
- **Mobile Phase:** A gradient of methanol and water is commonly employed as the mobile phase.
- **Injection and Elution:** The enriched fraction from the silica gel column is dissolved in methanol and injected into the prep-HPLC system. The elution is monitored using a UV detector.
- **Peak Collection:** The peak corresponding to Angelol B is collected.
- **Final Product:** The collected fraction is concentrated to yield purified Angelol B, which can be further dried under vacuum. Purity is typically assessed by analytical HPLC and confirmed by spectroscopic methods (e.g., NMR, MS).

Table 1: Quantitative Data for Isolation of Coumarins from *Angelica pubescens*

Parameter	Value/Range	Reference
Extraction		
Solvent	95% Ethanol	General Practice
Method	Maceration	General Practice
Silica Gel Chromatography		
Stationary Phase	200-300 mesh silica gel	[2]
Mobile Phase	Petroleum ether-ethyl acetate gradient	[2]
Preparative HPLC		
Column	C18 reversed-phase	[3]
Mobile Phase	Methanol-water gradient	[3]
Purity Achieved	>98%	General Practice

Note: Specific yield for Angelol B is not widely reported and can vary based on the plant material and extraction efficiency.





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